molecular formula C10H18N2O3 B1390020 (R)-tert-butyl 2-oxopiperidin-3-ylcarbamate CAS No. 221874-51-7

(R)-tert-butyl 2-oxopiperidin-3-ylcarbamate

Cat. No. B1390020
CAS RN: 221874-51-7
M. Wt: 214.26 g/mol
InChI Key: SSBSATYPIISWFD-SSDOTTSWSA-N
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Description

“®-tert-butyl 2-oxopiperidin-3-ylcarbamate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

(R)-TBOPC has been used in a variety of scientific research applications, such as drug development, biochemistry, and physiology. It has been used as a substrate in enzyme assays to study the activity of enzymes, such as tyrosine kinases and phosphatases. It has also been used to study the binding of small molecules to proteins, as well as to study the binding of ligands to receptors. In addition, (R)-TBOPC has been used to study the structure and function of proteins, and to study the mechanism of action of drugs.

Mechanism of Action

(R)-TBOPC is thought to act as a competitive inhibitor of enzymes, such as tyrosine kinases and phosphatases. It binds to the active site of the enzyme and prevents the binding of the substrate, thus inhibiting the enzyme’s activity. In addition, (R)-TBOPC has been shown to bind to proteins, such as receptors, and to inhibit their activity.
Biochemical and Physiological Effects
(R)-TBOPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as tyrosine kinases and phosphatases. In addition, (R)-TBOPC has been shown to inhibit the binding of ligands to receptors, and to inhibit the activity of proteins. It has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

(R)-TBOPC has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be used in a variety of assays. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of (R)-TBOPC in lab experiments. It is not very soluble in water, and can be difficult to work with in aqueous solutions. In addition, it can be toxic if not handled properly.

Future Directions

There are a variety of possible future directions for (R)-TBOPC. It could be used in the development of new drugs, or to study the mechanism of action of existing drugs. In addition, it could be used to study the structure and function of proteins, and to study the binding of small molecules to proteins. It could also be used to study the binding of ligands to receptors, and to study the biochemical and physiological effects of drugs. Finally, it could be used to study the anti-inflammatory, anti-cancer, and anti-microbial effects of drugs.

properties

IUPAC Name

tert-butyl N-[(3R)-2-oxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBSATYPIISWFD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666935
Record name tert-Butyl [(3R)-2-oxopiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221874-51-7
Record name tert-Butyl [(3R)-2-oxopiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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